2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide
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Overview
Description
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound that features both isoxazole and benzimidazole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Formation of Benzimidazole Ring: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the isoxazole and benzimidazole intermediates through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening.
Substitution: Both the isoxazole and benzimidazole rings can participate in substitution reactions, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in critical biological pathways.
Pathways Involved: It could modulate pathways related to cell growth, apoptosis, or immune response, depending on its specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-[4-[2-[5-(3,5-dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-
- Propanedioic acid, 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-, 1,3-diethyl ester
- 3,5-Dimethyl-1,2,4-oxadiazole
Uniqueness
What sets 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide apart is its unique combination of isoxazole and benzimidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-12(2)23-17-8-6-5-7-16(17)21-18(23)9-10-20-19(24)11-15-13(3)22-25-14(15)4/h5-8,12H,9-11H2,1-4H3,(H,20,24) |
InChI Key |
TXAXTECCORRZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=NC3=CC=CC=C3N2C(C)C |
Origin of Product |
United States |
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